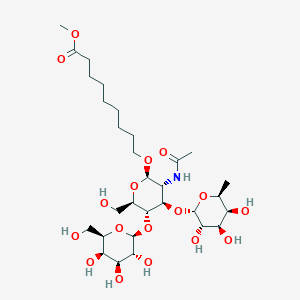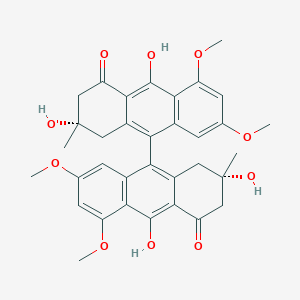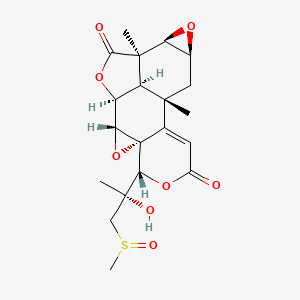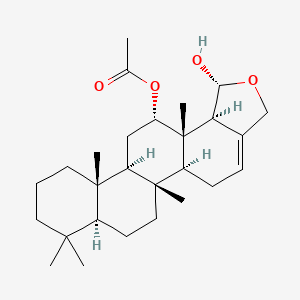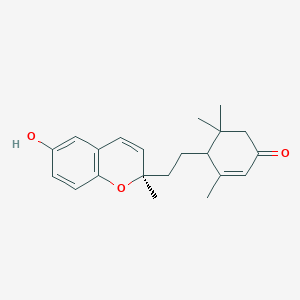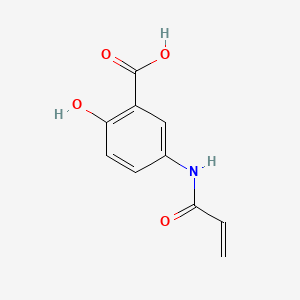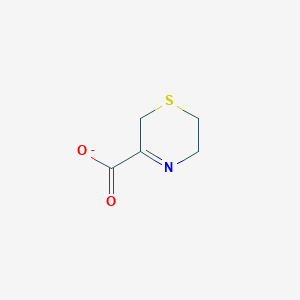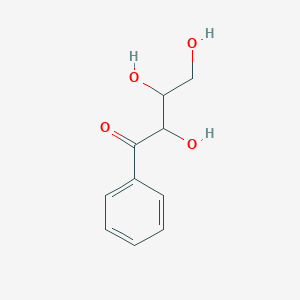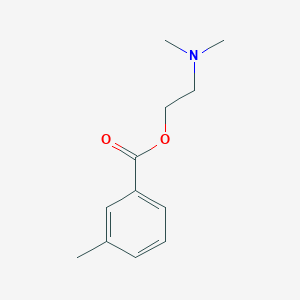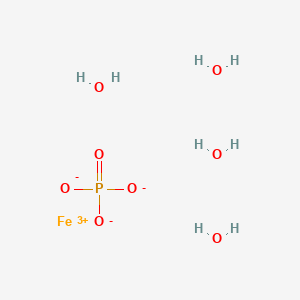
Iron(3+) phosphate tetrahydrate
描述
This compound is a hydrate form of iron(3+) phosphate and is characterized by its yellow to tan to brown powder appearance . It is commonly used in various industrial and scientific applications due to its unique properties.
作用机制
Target of Action
Iron(3+) phosphate tetrahydrate, also known as ferric phosphate tetrahydrate, is an inorganic compound . Its primary targets are the iron-binding proteins and enzymes in the body, such as hemoglobin and cytochrome . These proteins play crucial roles in oxygen transport and cellular oxidation mechanisms .
Mode of Action
This compound interacts with its targets by supplying the necessary iron for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing the necessary iron, this compound helps to prevent and treat iron-deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme synthesis pathway . Iron is a vital component of heme, a constituent of hemoglobin, which is essential for oxygen transport. By supplying iron, this compound ensures the proper functioning of this pathway and prevents conditions like anemia .
Pharmacokinetics
It is known that the efficiency of iron absorption depends on the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .
Result of Action
The primary result of the action of this compound is the prevention and treatment of iron-deficiency anemia . By supplying the necessary iron for hemoglobin production, this compound ensures the proper transport of oxygen to tissues, thereby preventing the symptoms associated with anemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, when bonded to a metal surface, iron phosphate prevents further oxidation of the metal . Its presence is partially responsible for the corrosion resistance of the iron pillar of Delhi . Therefore, the efficacy and stability of this compound can be influenced by factors such as the presence of other metals and the oxidation state of the environment .
准备方法
Synthetic Routes and Reaction Conditions: Iron(3+) phosphate tetrahydrate can be synthesized through several methods. One common method involves the reaction of ferrous nitrate solution with phosphoric acid in the presence of an oxidizing agent, arsenic removal agent, and heavy metal removal agent. The reaction is carried out at elevated temperatures (95-110°C) to ensure complete dissolution and purification of the solution. The resulting iron phosphate precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ferrous sulfate with distilled water and adding an oxidizing agent, arsenic removal agent, and heavy metal removal agent for solution purification. The purified ferrous sulfate solution is then reacted with concentrated phosphoric acid and sodium chlorate at around 85°C. The pH is adjusted to 2-6 using caustic soda, leading to the precipitation of iron phosphate, which is subsequently filtered and dried .
化学反应分析
Types of Reactions: Iron(3+) phosphate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron(3+) phosphate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of phosphate groups with other anions or ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) compounds .
科学研究应用
Iron(3+) phosphate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron compounds and as a catalyst in various chemical reactions.
Biology: In biological research, it is utilized for its role in iron metabolism studies and as a nutrient supplement in culture media.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an iron supplement in pharmaceuticals.
Industry: It is employed in the production of lithium iron phosphate batteries, corrosion protection coatings, and as a pesticide in agriculture
相似化合物的比较
Iron(III) phosphate (FePO₄): An anhydrous form of iron phosphate with similar chemical properties but different hydration states.
Iron(III) phosphate dihydrate (FePO₄·2H₂O): Another hydrate form with two water molecules per formula unit.
Ferric pyrophosphate (Fe₄(P₂O₇)₃): A compound with a different phosphate structure used in similar applications.
Uniqueness: Iron(3+) phosphate tetrahydrate is unique due to its specific hydration state, which influences its solubility, stability, and reactivity. This makes it particularly suitable for applications requiring controlled release of iron ions and stable complex formation .
属性
IUPAC Name |
iron(3+);phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYJIFECJCKIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583705 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31096-47-6 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)
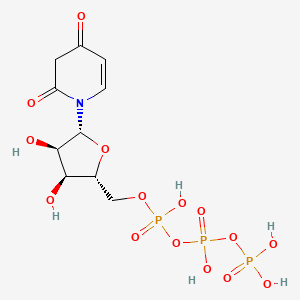
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)
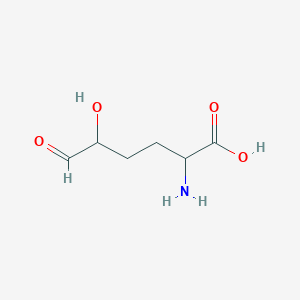
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
